molecular formula C11H7F2NO B6366490 5-(2,6-Difluorophenyl)pyridin-3-ol CAS No. 1261937-47-6

5-(2,6-Difluorophenyl)pyridin-3-ol

Cat. No.: B6366490
CAS No.: 1261937-47-6
M. Wt: 207.18 g/mol
InChI Key: ONPKMTIYOJFJNM-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a hydroxyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, resulting in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of 5-(2,6-Difluorophenyl)pyridin-3-ol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorinated phenyl ring.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(2,6-difluorophenyl)pyridin-3-one, while reduction could produce 5-(2,6-difluorophenyl)pyridine.

Scientific Research Applications

5-(2,6-Difluorophenyl)pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-Difluorophenyl)pyridin-3-ol
  • 5-(3,4-Difluorophenyl)pyridin-3-ol
  • 5-(2,4-Difluorophenyl)pyridin-3-ol

Uniqueness

5-(2,6-Difluorophenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to other similar compounds .

Properties

IUPAC Name

5-(2,6-difluorophenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-2-1-3-10(13)11(9)7-4-8(15)6-14-5-7/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPKMTIYOJFJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682722
Record name 5-(2,6-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-47-6
Record name 5-(2,6-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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